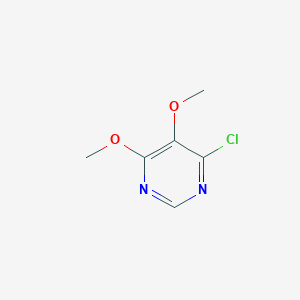
D-Praziquanamine
概要
説明
D-Praziquanamine is not explicitly mentioned in the provided papers. However, the papers discuss Praziquantel (PZQ), which is a racemic mixture containing both the biologically active R-enantiomer and the inactive S-enantiomer. PZQ is the primary drug used to treat schistosomiasis, a parasitic disease caused by Schistosoma worms. The active enantiomer, R-praziquantel, is responsible for the anthelmintic activity, while the S-enantiomer contributes to the bitter taste and increases the size of the tablets .
Synthesis Analysis
The synthesis of PZQ derivatives has been explored to potentially create compounds with more activity and fewer adverse effects. For instance, a series of praziquantel-3-arylidene derivatives and praziquantel-Mannich bases were synthesized from PZQ, with some showing significant in vitro antischistosomal activity . The synthesis process and the creation of derivatives are crucial for developing new antischistosomal drugs.
Molecular Structure Analysis
PZQ is a chiral drug with several crystal polymorphs due to the presence of enantiomers and different molecular conformations. The relative configurations of the carbonyl groups in PZQ define these conformations, which produce different polymorphs. Molecular modeling and spectroscopic studies, such as infrared and Raman spectroscopy, have been used to study the molecular and crystal lattice structures of PZQ .
Chemical Reactions Analysis
The interaction of PZQ with calcium carbonate has been shown to induce conformational changes in the PZQ molecule, leading to the formation of different polymorphs. These changes were not observed when colloidal silica was used as an excipient instead of calcium carbonate . Additionally, PZQ has been found to act as a weak comutagen in animal cells, increasing the mutagenicity of certain compounds .
Physical and Chemical Properties Analysis
PZQ's physical and chemical properties have been extensively studied. For example, a new racemic hemihydrate form of PZQ with improved biopharmaceutical properties was discovered. This form has enhanced solubility and a double intrinsic dissolution rate in water compared to the commercially available PZQ Form A . The pharmacokinetics and pharmacodynamics of PZQ and its enantiomers are still not fully understood, highlighting the need for further research in this area .
Relevant Case Studies
Several studies have evaluated the efficacy of PZQ and its formulations. For instance, fast dispersible granules containing PZQ were developed for potential treatment of schistosomiasis in pre-school-aged children, showing good flow properties and uniform drug content . Another study confirmed that a regimen of PZQ does not alter immune capabilities in normal, uninfected mice, indicating that the drug does not compromise the host's immune system .
科学的研究の応用
Enantiomer Separation and Purity Determination
- Optical Purity Analysis : The optical purity of praziquanamine, including its enantiomers, has been successfully determined using reversed phase HPLC after derivatization with GITC. This method is crucial for assessing the optical purity of both d- and l-praziquanamines, enhancing the drug's quality control measures (Li et al., 1993).
Pharmacological Effects and Applications
- Schistosomiasis Treatment : Praziquantel, closely related to praziquanamine, has been extensively used for treating human schistosomiasis. It targets schistosome calcium ion (Ca2+) channels, although this mechanism is still under investigation. Despite widespread use, there's no significant evidence of clinical resistance to praziquantel, making it a primary choice for schistosomiasis control (Doenhoff et al., 2008).
Drug Delivery and Formulation
- Nanoparticle Formulation : Poly(D,L-lactide-co-glycolide) acid (PLGA) nanoparticles have been developed to encapsulate praziquanamine, significantly impacting its delivery and efficacy. The study highlighted the influence of formulation variables like sonication time, PLGA and drug amounts, and solvent evaporation methods on the size distribution of these nanoparticles (Mainardes & Evangelista, 2005).
Enantiomer Separation for Research
- Enantiomer Separation for Research Applications : Advanced chromatographic techniques have been employed for separating praziquantel enantiomers, which include D-Praziquanamine, to attain high optical purities and productivity. This separation is critical for research on resistance mechanisms and the potential reuse of discarded enantiomers (Cunha et al., 2019).
将来の方向性
The development of new therapies to combat diseases like malaria and schistosomiasis is necessary due to the emergence of drug resistance . One particular molecular hybrid, compound 32, which bears a para-isopropyl group on the cinnamic acid moiety, exhibited notable activity and might hold promise as a potential lead compound in the fight against schistosomiasis after further optimization .
作用機序
Target of Action
D-Praziquanamine, an isomer of L-Praziquanamine , is hypothesized to target the β subunits of voltage-gated Ca2+ channels, particularly in Schistosoma mansoni and Schistosoma japonicum . These channels play a crucial role in the regulation of intracellular calcium levels, which are essential for various cellular processes.
Mode of Action
Although the exact mechanism of action is still unknown, it is believed that this compound interacts with its targets, leading to disruption of calcium ion homeostasis in the worm . This disruption is thought to result in uncontrolled muscle contraction and paralysis , thereby inhibiting the normal functioning of the parasites.
Pharmacokinetics
Praziquantel, the racemate of this compound, undergoes extensive first-pass metabolism in the liver by the cytochrome P450 (CYP) system, including CYP1A2, CYP3A4, CYP2B1, CYP3A5, and CYP2C19 . This makes its pharmacokinetics susceptible to variability due to interindividual pharmacogenetic differences and interactions with drugs or substances taken concomitantly that induce or inhibit these enzymes . .
Result of Action
The primary result of this compound’s action is the paralysis of parasites, which is achieved by causing uncontrolled muscle contraction through disruption of calcium ion homeostasis . This effect is crucial for its anthelmintic activity against parasitic worm infections such as schistosomiasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs or substances that can induce or inhibit the enzymes involved in its metabolism . .
特性
IUPAC Name |
(11bR)-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-8-13-7-11-10-4-2-1-3-9(10)5-6-14(11)12/h1-4,11,13H,5-8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRDOUXISKJZGL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H](CNCC2=O)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164452 | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55375-92-3 | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55375-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (11bR)-1,2,3,6,7,11b-Hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praziquanamine, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW22SZ7JPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

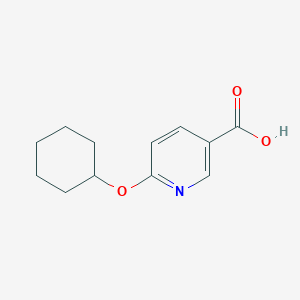
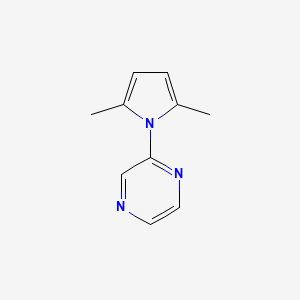
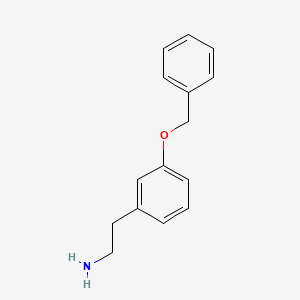
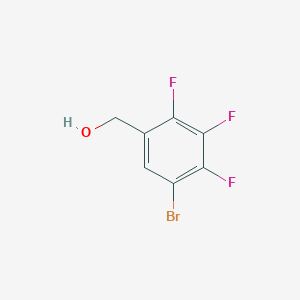
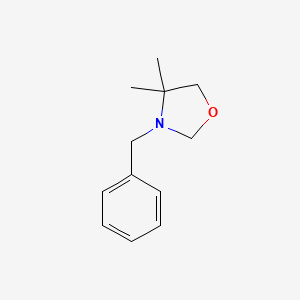
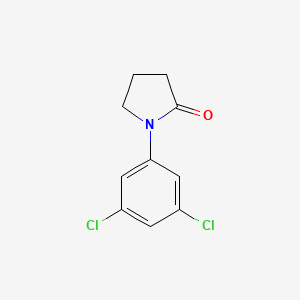
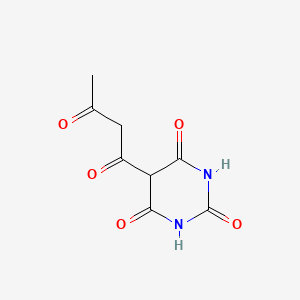
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3037644.png)
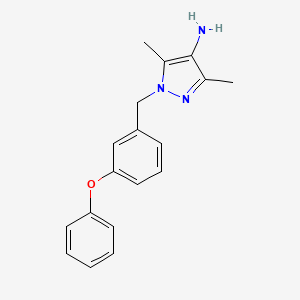
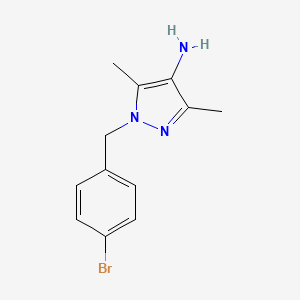
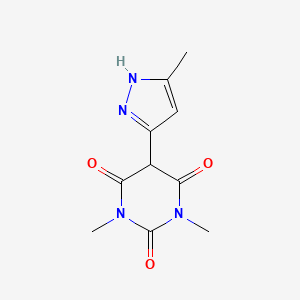
![(E)-4-[4-(3-piperidin-1-ylpropoxy)phenyl]but-3-en-2-one](/img/structure/B3037648.png)

